Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

Description

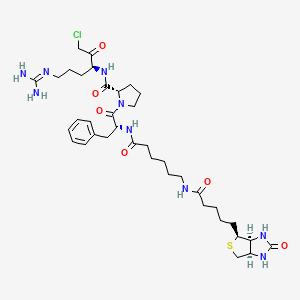

Biotinyl-ε-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone (CAS: 131104-10-4) is a biotinylated peptide chloromethylketone inhibitor. Its molecular formula is C₃₇H₅₆ClN₉O₆S, with a molecular weight of 790.43 g/mol . The compound consists of a D-Phe-Pro-Arg-chloromethylketone core, modified with a biotin moiety linked via an ε-aminocaproic acid spacer. This modification enables affinity-based applications, such as streptavidin/avidin binding for detection or purification in biochemical assays. It is commonly used in protease inhibition studies, particularly targeting serine proteases like thrombin .

Properties

IUPAC Name |

(2S)-1-[(2R)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56ClN9O6S/c38-22-29(48)25(13-9-19-42-36(39)40)44-34(51)28-14-10-20-47(28)35(52)26(21-24-11-3-1-4-12-24)43-32(50)17-5-2-8-18-41-31(49)16-7-6-15-30-33-27(23-54-30)45-37(53)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23H2,(H,41,49)(H,43,50)(H,44,51)(H4,39,40,42)(H2,45,46,53)/t25-,26+,27-,28-,30-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDJSJHUKINOJB-DFQHTFETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56ClN9O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Activation

The tripeptide sequence D-Phe-Pro-Arg is typically synthesized via Fmoc/t-Bu chemistry on a SASRIN resin (super acid-sensitive resin), as described in analogous protocols. The resin’s loading capacity (0.5–0.7 mmol/g) and compatibility with trifluoroacetic acid (TFA) cleavage make it ideal for this application.

Sequential Amino Acid Coupling

-

D-Phe Incorporation :

Fmoc-D-Phe-OH is activated with hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Coupling proceeds for 2 hours at room temperature, followed by Fmoc deprotection with 20% piperidine/DMF. -

Proline Addition :

Fmoc-Pro-OH is coupled under identical conditions. -

Arg(Pbf) Attachment :

Fmoc-Arg(Pbf)-OH, protected at the side chain with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), ensures selective deprotection post-synthesis.

Cleavage and Isolation

The peptide-resin is treated with TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours to cleave the peptide while retaining side-chain protections. Precipitation in cold diethyl ether yields the crude D-Phe-Pro-Arg(Pbf)-OH tripeptide.

ε-Aminocaproyl Spacer Incorporation

Activation of ε-Aminocaproic Acid

The ε-aminocaproyl linker is introduced via carbodiimide-mediated coupling:

Purification

Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient (5–95% acetonitrile over 30 minutes). The ε-aminocaproyl-D-Phe-Pro-Arg(Pbf)-OH intermediate is isolated with >90% purity.

Biotinylation of the ε-Aminocaproyl Spacer

Biotin Activation

Biotin is activated as an N-hydroxysuccinimide (NHS) ester:

Coupling to the Peptide

The ε-aminocaproyl-D-Phe-Pro-Arg(Pbf)-OH intermediate (1.0 equiv) is dissolved in DMF and reacted with biotin-NHS ester (1.5 equiv) in the presence of DIPEA (2.0 equiv). After 24 hours at 4°C, the reaction is quenched with 0.1% aqueous HCl.

Deprotection and Isolation

The Pbf group is removed by treating the product with TFA/water/triisopropylsilane (95:2.5:2.5) for 1 hour. RP-HPLC purification yields biotinyl-ε-aminocaproyl-D-Phe-Pro-Arg-OH.

Chloromethylketone (CMK) Warhead Installation

CMK Synthesis

The chloromethylketone group is introduced at the arginine side chain using a two-step protocol:

-

Ketone Formation :

The peptide’s C-terminal arginine is reacted with chloroacetone (5.0 equiv) in dimethyl sulfoxide (DMSO) containing 1 M HCl. The mixture is stirred for 6 hours at 37°C. -

Chlorination :

The intermediate ketone is treated with thionyl chloride (3.0 equiv) in dichloromethane (DCM) at 0°C for 30 minutes, yielding the chloromethylketone derivative.

Final Purification

The crude product is purified via RP-HPLC (C18 column, 10–40% acetonitrile/0.1% TFA gradient). Lyophilization yields this compound as a white powder.

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed m/z: 790.43 [M+H]⁺, calculated: 790.4 g/mol).

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, DMSO-d₆) exhibits characteristic peaks:

-

δ 1.28–1.45 (m, ε-aminocaproyl CH₂).

-

δ 4.45 (t, J = 6.8 Hz, biotin ureido proton).

Challenges and Optimization

CMK Reactivity

The chloromethylketone group’s electrophilicity necessitates inert atmosphere handling to prevent premature alkylation of solvents or nucleophiles.

Chemical Reactions Analysis

Types of Reactions

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone undergoes various chemical reactions, including:

Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions.

Covalent Binding: The compound covalently binds to the active sites of enzymes, leading to their inactivation.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols . The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from reactions involving this compound are typically enzyme-inhibitor complexes, where the compound is covalently bound to the enzyme .

Scientific Research Applications

Targeted Drug Delivery

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is primarily utilized in targeted drug delivery systems . Its ability to conjugate with therapeutic agents allows for enhanced delivery to specific cells, particularly in cancer treatments. This specificity improves the efficacy of drugs while minimizing side effects associated with systemic delivery. The biotin component facilitates binding to avidin or streptavidin, which can be used to target cells expressing specific receptors or markers .

Bioconjugation Techniques

The compound serves as a valuable tool in bioconjugation techniques , enabling researchers to attach biomolecules such as proteins or nucleic acids to surfaces or other molecules. This property is essential for developing biosensors and diagnostic tools. The biotin-avidin interaction is one of the strongest non-covalent interactions known, making it ideal for creating stable conjugates in various biochemical assays .

Protein Labeling

This compound is widely used for protein labeling in various assays. Researchers employ this compound to label proteins, allowing for better tracking and analysis of protein interactions and functions. This application is particularly beneficial in studying enzyme kinetics and protein-protein interactions, where precise measurement is crucial .

Peptide Synthesis

In the realm of peptide synthesis , this compound plays a crucial role by facilitating the synthesis of peptides with specific functionalities required for drug development and therapeutic applications. The incorporation of biotin allows for easy purification and characterization of synthesized peptides through affinity chromatography techniques .

Research in Cell Biology

This compound is employed in studies related to cell signaling and interaction . By inhibiting key enzymes in the coagulation pathway, this compound helps researchers understand cellular mechanisms that govern various physiological processes. This understanding can lead to the development of new therapeutic strategies targeting specific cellular pathways .

Inhibition of Coagulation Factors

The compound acts as a potent irreversible inhibitor of thrombin and other coagulation factors, making it valuable in studies investigating blood coagulation processes. Its application has been noted in experiments aimed at preventing artifacts during blood sample collection, particularly when using recombinant tPA . By inhibiting proteolytic activity, Biotin-PPACK ensures more accurate measurements of clotting factors in clinical settings.

Diagnostic Applications

In diagnostic research, this compound is utilized in the development of kits that monitor thrombolytic events or assess enzyme activity related to coagulation disorders. Its specificity for certain enzymes allows for targeted assays that can provide insights into pathological conditions related to blood coagulation .

Comparison Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Targeted Drug Delivery | Conjugation with therapeutic agents for cell-specific delivery | Enhanced efficacy, reduced side effects |

| Bioconjugation Techniques | Attaching biomolecules for biosensor and diagnostic tool development | Strong binding stability |

| Protein Labeling | Labeling proteins for tracking and analysis | Improved assay sensitivity |

| Peptide Synthesis | Facilitating synthesis of functional peptides | Easy purification |

| Research in Cell Biology | Studying cell signaling and interaction mechanisms | Insights into therapeutic strategies |

| Inhibition of Coagulation Factors | Preventing artifacts during blood sampling; inhibiting thrombin | Accurate clinical measurements |

| Diagnostic Applications | Development of diagnostic kits for monitoring coagulation disorders | Targeted assays |

Mechanism of Action

The mechanism of action of Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone involves covalent binding to the active sites of target enzymes, such as thrombin and tissue plasminogen activator . This binding leads to the irreversible inactivation of these enzymes, thereby inhibiting their biological activity . The biotinylation allows for easy detection and purification of the enzyme-inhibitor complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analog: H-D-Phe-Pro-Arg-chloromethylketone

The closest structural analog is H-D-Phe-Pro-Arg-chloromethylketone (CAS: 71142-71-7 (TFA salt); 142036-63-3 (HCl salt)), which shares the same inhibitory core (D-Phe-Pro-Arg-chloromethylketone) but lacks the biotinyl-ε-aminocaproyl modification.

Table 1: Comparative Analysis

Key Differences

Functional Utility: The biotinylated derivative is tailored for applications requiring immobilization or detection, such as pull-down assays or Western blotting. The ε-aminocaproyl spacer reduces steric hindrance, enhancing streptavidin binding efficiency . The non-biotinylated analog serves as a direct, unmodified inhibitor for mechanistic studies of protease activity .

This may limit cellular uptake compared to the smaller analog .

However, the bulky biotin group may reduce binding kinetics in certain contexts .

Comparison with Other Catalog-Listed Compounds

lists additional compounds sold alongside the biotinylated inhibitor, such as Lepirudin (a thrombin inhibitor) and Antide (a GnRH antagonist). While these share therapeutic or biochemical targets (e.g., thrombin), they differ fundamentally in structure and mechanism:

Notes on Usage and Limitations

Biotinylation Trade-offs : While the biotin tag enhances utility in detection assays, it may complicate quantitative studies due to streptavidin’s high binding affinity, which can mask signal dynamics.

Stability: Chloromethylketones are light-sensitive and require storage at 2–8°C. The ε-aminocaproyl spacer may improve solubility in aqueous buffers compared to non-biotinylated analogs .

Synthetic Accessibility : The biotinylated compound’s larger size and complexity likely make synthesis and purification more challenging than its simpler analog .

Biological Activity

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone, also known as MFCD00270897, is a biotinylated derivative of PPACK, a potent irreversible inhibitor of various serine proteases involved in the coagulation cascade. This compound has garnered attention for its potential applications in biochemical research, particularly in studies involving enzyme inhibition and protein purification.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄O₃S

- CAS Number : 131104-10-4

- Molecular Weight : 306.38 g/mol

The compound features a chloromethylketone moiety that allows for covalent binding to target enzymes, effectively inactivating them.

This compound acts primarily as an irreversible inhibitor of:

- Thrombin

- Tissue Plasminogen Activator (tPA)

- Factor VIIa

- Factor Xa

This inhibition occurs through covalent bonding at the active sites of these enzymes, leading to their functional inactivation. The primary outcome is the disruption of the coagulation cascade and fibrinolysis pathway, which can significantly influence cellular processes such as signaling and metabolism.

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits thrombin and tPA in vitro. A study showed that when rt-PA was added to whole blood samples containing this inhibitor, there was no significant loss of fibrinogen or plasminogen levels, indicating its efficacy in preventing proteolytic artifacts during thrombolytic assays .

Case Studies

- Inhibition of rt-PA : In a controlled study involving Rhesus monkeys infused with rt-PA, the use of PPACK significantly improved the recovery of immunoreactive rt-PA compared to controls. This suggests that this compound can maintain the integrity of thrombolytic assays by preventing unwanted proteolytic activity .

- Protein Purification : The biotinylation aspect of this compound allows it to be utilized in affinity purification techniques. By exploiting the strong interaction between biotin and avidin, researchers can purify proteins tagged with biotin efficiently, facilitating various biochemical assays.

Cellular Effects

The inhibition of key enzymes by this compound affects several cellular functions:

- Cell Signaling : By modulating the activity of thrombin and tPA, this compound can influence pathways related to cell proliferation and survival.

- Gene Expression : The inhibition of these enzymes may alter transcriptional responses in cells exposed to pro-coagulant conditions.

Applications in Research

This compound has diverse applications across multiple fields:

| Application Area | Description |

|---|---|

| Biochemistry | Used in assays to study enzyme activity and inhibition. |

| Molecular Biology | Employed for protein purification via biotin-avidin interactions. |

| Medicine | Investigated for therapeutic potential in controlling blood coagulation. |

| Diagnostics | Utilized in developing diagnostic kits for monitoring coagulation factors. |

Q & A

Basic: What is the mechanism of action of Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone in thrombin inhibition?

The compound acts as an irreversible thrombin inhibitor by covalently modifying the active-site serine residue (Ser195) via its chloromethylketone group. This alkylation disrupts thrombin's catalytic triad, preventing substrate hydrolysis. Structural studies reveal that the D-Phe-Pro-Arg moiety binds to thrombin's hydrophobic S3-S1 pockets, while the biotin tag facilitates detection or isolation in assays. X-ray crystallography (1.9 Å resolution) confirms the formation of a hydrophobic cage involving residues Ile174, Trp215, and Tyr60A, stabilizing the inhibitor-enzyme complex .

Basic: How should researchers handle and store this compound to maintain stability?

Store lyophilized powder at 2–8°C in airtight, light-protected containers. Reconstitute in DMSO or acidic buffers (pH 4–6) to prevent premature hydrolysis of the chloromethylketone group. Purity (≥95%) should be verified via HPLC prior to use, as degradation products can yield non-specific alkylation artifacts .

Advanced: What experimental approaches validate covalent modification of thrombin's active site by this inhibitor?

Mass Spectrometry : Detect mass shifts corresponding to inhibitor-enzyme adducts.

X-ray Crystallography : Resolve the covalent bond between Ser195 and the chloromethylketone group (1.9–2.0 Å structures).

Kinetic Assays : Monitor irreversible inhibition via time-dependent activity loss, unaffected by dilution or substrate competition .

Advanced: How can structural data from crystallography inform the design of more potent thrombin inhibitors?

The 1.9 Å crystal structure highlights:

- Hydrophobic Cage : Optimize D-Phe-Pro-Arg interactions with Trp215 and Tyr60A for enhanced binding.

- Active-Site Geometry : Introduce substituents targeting the anionic exosite I (e.g., Lys70-Glu80 loop) for dual-binding inhibitors.

- Biotin Tag : Replace with PEG linkers to reduce steric hindrance in streptavidin-based assays .

Basic: What assays are used to measure the inhibitory activity of this compound?

Advanced: What strategies mitigate non-specific alkylation by chloromethylketone inhibitors in complex systems?

- Pre-Incubation with Competitive Inhibitors : Use reversible inhibitors (e.g., argatroban) to block non-target proteases.

- pH Optimization : Conduct assays at pH 6.0–7.4 to balance reactivity and specificity.

- Proteome-wide Profiling : Employ activity-based protein profiling (ABPP) to identify off-target alkylation .

Basic: What structural features confer specificity for thrombin over other serine proteases?

The inhibitor’s D-Phe-Pro-Arg sequence mimics thrombin’s natural fibrinogen-binding motif, while the chloromethylketone group selectively targets thrombin’s unique active-site topology. The Tyr60A-Pro60B-Pro60C-Trp60D insertion loop restricts access to bulkier proteases like trypsin .

Advanced: How are discrepancies between crystallographic and biochemical data resolved for this inhibitor?

Discrepancies (e.g., conflicting binding orientations) arise from crystal packing artifacts or dynamic fluctuations. Resolution strategies:

Molecular Dynamics (MD) Simulations : Assess flexibility of the Tyr60A-Trp60D loop.

Mutagenesis Studies : Validate residue roles (e.g., Trp215Ala reduces inhibition potency).

Cryo-EM : Capture intermediate states in solution .

Basic: How does the biotin tag expand experimental applications of this inhibitor?

The biotin tag enables:

- Affinity Purification : Streptavidin-based isolation of thrombin-inhibitor complexes for proteomic analysis.

- Localization Studies : Fluorescent streptavidin conjugates visualize thrombin distribution in cellular models .

Advanced: What computational methods predict off-target interactions of chloromethylketone inhibitors?

- Docking Simulations : Screen against serine protease databases (e.g., MEROPS) using thrombin’s active-site coordinates.

- Free Energy Calculations : Compare binding affinities for thrombin vs. off-targets (e.g., factor Xa).

- Machine Learning : Train models on known alkylation sites to prioritize high-risk proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.